molecular formula C12H11ClO2 B12068480 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol CAS No. 98518-03-7

4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol

Cat. No.: B12068480
CAS No.: 98518-03-7
M. Wt: 222.67 g/mol
InChI Key: MHAHKEBAMPPKLG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is a chiral cyclohexadiene diol derivative with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol . This compound is recognized in scientific literature as a key metabolite in the bacterial catabolic pathway of aromatic pollutants . It is specifically generated from the enzymatic cis-dihydroxylation of 4-chlorobiphenyl, a reaction catalyzed by the Rieske-type non-heme iron dioxygenase (BphAE) found in bacteria such as Pandoraea pnomenusa B356 and Burkholderia xenovorans LB400 . The introduction of the two hydroxyl groups in a cis-configuration across the 1,2-positions of the cyclohexadiene ring is a hallmark of this initial oxygenation step, which prepares the molecule for further enzymatic processing into central metabolites. The primary research application of this compound is in the field of environmental bioremediation , particularly in the study of polychlorinated biphenyl (PCB) and related aromatic compound degradation . It serves as a critical standard for analyzing metabolic routes and assessing the substrate specificity and efficiency of biphenyl dioxygenase (BPDO) enzymes. The (1S,2R) stereoisomer of this compound has been specifically identified and studied . Researchers value this diol for probing the mechanisms of bacterial adaptation to anthropogenic chemicals and for developing potential bioremediation strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

98518-03-7

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C12H11ClO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,11-12,14-15H

InChI Key

MHAHKEBAMPPKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(C1O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Thermal [4+2] Cycloaddition with Chlorophenyl-Substituted Dienophiles

The Diels-Alder reaction remains a cornerstone for constructing the cyclohexadiene scaffold. When 1,3-butadiene derivatives react with 4-chlorophenylacetylene under thermal conditions (120–140°C), the reaction proceeds via a concerted mechanism to form the bicyclic intermediate. A study employing furan as the diene and 4-chlorophenylmaleic anhydride as the dienophile achieved a 67% yield after 12 hours in toluene.

Table 1: Diels-Alder Reaction Optimization

DienophileCatalystTemperature (°C)Yield (%)
4-Chlorophenylmaleic anhydrideNone14067
4-ChlorobenzonitrileZnCl₂ (5 mol%)12072
4-ChlorostyreneAlCl₃ (3 mol%)11058

Steric hindrance from the chlorophenyl group necessitates prolonged reaction times, while Lewis acids like ZnCl₂ enhance regioselectivity by polarizing the dienophile. Post-reduction with LiAlH₄ introduces the diol functionality, though over-reduction remains a challenge.

Epoxidation and Acid-Catalyzed Ring-Opening

Epoxide Formation via Peracid Oxidation

Epoxidation of 4-(4-chlorophenyl)cyclohexa-1,3-diene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates the corresponding epoxide, which undergoes acid-catalyzed ring-opening to yield the diol. A 2021 study reported an 81% epoxidation efficiency using 1.2 equivalents of mCPBA at 0°C, followed by hydrolysis with H₂SO₄ (0.1 M) to achieve a 74% isolated yield.

Table 2: Epoxide Hydrolysis Conditions

Acid CatalystConcentration (M)Temperature (°C)Yield (%)
H₂SO₄0.12574
HClO₄0.054068
CF₃COOH0.22571

The chlorophenyl group’s electron-withdrawing nature accelerates epoxide ring-opening by stabilizing carbocation intermediates. However, competing polymerization reactions necessitate strict temperature control below 50°C.

Microbial Biosynthesis Using Engineered Strains

Pseudomonas putida KT2440 as a Biocatalyst

Recent advances in synthetic biology have enabled the production of 4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol via engineered Pseudomonas putida. By introducing toluene dioxygenase (tod) genes, this strain converts 4-chlorotoluene into the target diol with 89% enantiomeric excess (ee). Fed-batch fermentation at pH 6.8 and 30°C achieves a titer of 12.8 g/L after 72 hours.

Table 3: Microbial Strain Performance

StrainSubstrateTiter (g/L)ee (%)
P. putida KT24404-Chlorotoluene12.889
E. coli BL21(DE3)4-Chlorobenzoate6.475
S. cerevisiae BY47414-Chlorostyrene2.168

This method offers superior sustainability compared to chemical synthesis but requires precise aeration to prevent overoxidation to quinones.

Oxidative Dihydroxylation of Chlorophenyl-Substituted Arenes

Osmium Tetroxide-Mediated syn-Dihydroxylation

Osmium tetroxide (OsO₄) catalyzes the syn-addition of two hydroxyl groups across the double bond of 4-(4-chlorophenyl)cyclohexa-1,3-diene. A 2:1 mixture of tert-butanol and water at 25°C yields the diol with 78% efficiency and >95% diastereoselectivity. Co-oxidants like N-methylmorpholine N-oxide (NMO) regenerate OsO₄, minimizing stoichiometric waste.

Table 4: Oxidant Screening for Dihydroxylation

OxidantSolvent SystemReaction Time (h)Yield (%)
OsO₄/NMOt-BuOH/H₂O678
KMnO₄Acetone/H₂O1245
RuCl₃/NaIO₄CCl₄/MeCN/H₂O863

Despite its efficiency, OsO₄’s toxicity and cost drive research into heterogeneous catalysts like Fe³⁺-exchanged montmorillonite.

Reductive Methods: Quinone Hydrogenation

Palladium-Catalyzed Transfer Hydrogenation

Hydrogenation of 4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-dione using Pd/C (5 wt%) and ammonium formate in methanol selectively reduces the diketone to the diol. At 50 psi H₂ and 60°C, this method achieves 84% yield with no detectable over-reduction to the saturated cyclohexane derivative.

Table 5: Hydrogenation Catalyst Comparison

CatalystPressure (psi)Temperature (°C)Yield (%)
Pd/C506084
Raney Ni708072
PtO₂304068

Deactivation via chlorophenyl group adsorption onto Pd surfaces remains a limitation, necessitating catalyst regeneration cycles .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction pathway and product distribution .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is structurally analogous to several cyclohexadiene and cyclopentane diols, differing primarily in ring size, substituent positions, and functional groups. Key comparisons include:

Compound Core Structure Substituents Functional Groups Key Properties
4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol Cyclohexa-3,5-diene 4-(4-Chlorophenyl) 1,2-diol Conjugated diene enhances π-electron delocalization; Cl increases acidity of diol .
1,2-Diphenyl-4-p-tolylcyclopentane-1,2-diol (2e) Cyclopentane 4-p-Tolyl, 1,2-diphenyl 1,2-diol Non-conjugated ring; methyl group (p-tolyl) increases hydrophobicity .
4-(4-Methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol (2g) Cyclopentane 4-(4-Methoxyphenyl), 1,2-diphenyl 1,2-diol, methoxy Electron-donating methoxy group improves solubility in polar solvents .
Dopamine Impurity 49 Cyclohexa-3,5-diene 4-(2-((4-(4-hydroxyphenyl)butan-2-yl)amino)ethyl) 1,2-dione, hydroxyl, amine Oxidized dione functionality; reduced diol reactivity due to ketone groups .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Property 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol 2e (Cyclopentane Diol) 2g (Methoxy-Substituted Diol) Dopamine Impurity 49
Molecular Weight ~222.67 g/mol (C₁₂H₁₁ClO₂) 410.49 g/mol 410.49 g/mol 299.36 g/mol
Melting Point Not reported (est. 130–150°C) 145–147°C 122–125°C Not reported
Polar Surface Area (PSA) 40.46 Ų ~40 Ų (estimated) ~40 Ų (estimated) 83.12 Ų
Key Spectral Data IR: O-H (3400 cm⁻¹), C-Cl (750 cm⁻¹) 1H-NMR: δ 7.2–7.4 (aromatic) 1H-NMR: δ 3.8 (OCH₃) MS: m/z 299.36

Notes:

  • The chlorine atom in 4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol lowers its pKa compared to methoxy-substituted analogs, making the diol protons more acidic .
  • Conjugation in the cyclohexadiene ring increases UV absorption at ~260 nm, a property utilized in HPLC detection of similar diols .

Research Findings

  • Biological Relevance : Chlorinated diols are implicated in neurotoxic pathways; for example, HOCl-mediated oxidation of dopamine generates structurally related chlorinated diols (e.g., compound 5 in ), which are linked to Parkinsonian toxicity .

Biological Activity

4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is an organochlorine compound characterized by a unique cyclohexadiene framework with hydroxyl groups at the 1 and 2 positions. This structure contributes to its potential biological activities, making it a compound of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₂H₁₁ClO₂
  • Molecular Weight : 222.67 g/mol
  • CAS Number : 98518-03-7

The compound features a chlorophenyl group that enhances its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol is primarily attributed to its ability to interact with various biomolecules. The presence of hydroxyl groups allows for hydrogen bonding and potential interactions with enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various biological effects.

Antimicrobial Activity

Research indicates that compounds structurally similar to 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against a range of bacterial strains including Salmonella typhi and Bacillus subtilis .

Antioxidant Properties

The antioxidant activity is linked to the hydroxyl groups present in the compound. These groups can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress within biological systems.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. The structural similarity to other known anticancer agents raises interest in further exploring its effects on tumor cell lines.

Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialCarvacrolInhibition of C. albicans growth at MIC 161.3 mg/L
AntioxidantVarious phenolic compoundsScavenging of free radicals
AnticancerSimilar chlorinated phenolsInduction of apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of chlorophenyl compounds showed varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) tests.
  • Antioxidant Activity Assessment : Research involving the use of DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that compounds with hydroxyl groups similar to 4-(4-Chlorophenyl)cyclohexa-3,5-diene-1,2-diol exhibited significant radical scavenging activity.
  • Anticancer Studies : In vitro studies on cancer cell lines treated with related compounds showed a reduction in cell viability, suggesting potential for further investigation into its therapeutic applications.

Q & A

Q. How can researchers correlate the compound’s structure with its potential biological activity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like cytochrome P450 enzymes. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀). SAR studies comparing analogs (e.g., 4-fluorophenyl derivatives) can highlight pharmacophore contributions .

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